N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors . This specific compound is characterized by its unique structure, which includes multiple methoxy groups and a benzotriazole moiety, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid to form benzotriazole . This intermediate can then be further functionalized through various organic reactions to introduce the methoxy and methyl groups.
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations .
Chemical Reactions Analysis
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a more reduced form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a UV stabilizer in polymers and coatings, protecting materials from UV degradation.
Biology: The compound’s ability to absorb UV light makes it useful in biological studies involving UV radiation.
Industry: It is employed in the production of UV-protective textiles and intraocular lenses.
Mechanism of Action
The mechanism of action of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide primarily involves its ability to absorb UV radiation. The benzotriazole moiety is responsible for this UV absorption, which helps in dissipating the energy and preventing damage to the material or biological system . The compound may also interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar compounds to N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide include:
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): A widely used UV stabilizer in plastics.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Another benzotriazole derivative used for UV protection.
2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used in polymers and coatings for UV stabilization.
The uniqueness of this compound lies in its specific combination of methoxy groups and the benzotriazole core, which may offer enhanced UV absorption and stability compared to other similar compounds.
Properties
Molecular Formula |
C24H24N4O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H24N4O5/c1-14-10-18(25-24(29)15-12-20(30-2)23(33-5)21(13-15)31-3)22(32-4)19(11-14)28-26-16-8-6-7-9-17(16)27-28/h6-13H,1-5H3,(H,25,29) |
InChI Key |
ZDKMHSZFQVFDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.